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Crocacin

Cat. No.: B1247475
M. Wt: 538.7 g/mol
InChI Key: XHTUDGVBJDVOEZ-WKRSYQPHSA-N
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Description

Myxobacteria are prolific producers of secondary metabolites, a characteristic linked to their distinctive predatory and social behaviors in various environments, including soil, decaying plant material, freshwater, and marine habitats. mdpi.comresearchgate.netmdpi.com These metabolites play crucial ecological roles in mediating interactions and defense strategies among microorganisms. nih.govresearchgate.net For decades, myxobacteria have served as a significant source for the discovery of bioactive compounds, including those with antibacterial, antifungal, and cytostatic properties. mdpi.commdpi.com The biosynthetic potential of myxobacteria is substantial, with their large genomes (9-13 Mb) encoding numerous pathways for producing secondary metabolites that rival those found in well-known producers like Actinomycetes and fungi. researchgate.net

The isolation and initial characterization of crocacins date back to 1994. nih.gov Höfle and Reichenbach, working at the GBF in Braunschweig, Germany, were the first to isolate these novel compounds from the myxobacterium Chondromyces crocatus. nih.govnih.gov Specifically, crocacin was isolated from the biomass of Chondromyces crocatus, strain Cm c3. nih.gov Early studies characterized this compound as an inhibitor of electron transport within the bc1-segment (complex III) in beef heart submitochondrial particles. nih.gov This inhibition caused a red shift in the reduced spectrum of cytochrome b, with a maximum at 569 nm. nih.gov Initial biological evaluations indicated that this compound inhibited the growth of certain Gram-positive bacteria and a broad spectrum of yeasts and molds. nih.gov

The this compound family comprises several members, including this compound A, B, C, and D. nih.govresearchgate.netnih.gov These compounds share a common structural framework but differ in specific functional groups or configurations, leading to variations in their biological activities. Structurally, crocacins have been identified as novel Z-enamides. nih.gov Crocacins are classified as N-acyl-amino acids. nih.govnih.gov this compound D, for instance, is a N-acyl-amino acid with the molecular formula C31H44N2O6 and a molecular weight of 540.7 g/mol . nih.gov this compound A has the molecular formula C31H42N2O6 and a molecular weight of 538.7 g/mol . nih.gov The structural variations within the this compound family contribute to their distinct properties and biological profiles.

The current research landscape on crocacins continues to explore their biological activities, mechanisms of action, and potential applications. Studies have investigated their antifungal and cytotoxic properties. nih.govthieme-connect.com Recent crystallographic data suggest that crocacins act as inhibitors of the cytochrome bc1 complex, a crucial component of the electron transport chain. nih.gov This finding highlights their significance as tools for studying mitochondrial respiration and as potential lead compounds for developing new inhibitors targeting this complex. nih.govnih.gov Despite their promising activities, the structural complexity of naturally occurring crocacins can limit their direct use, prompting research into understanding their binding to the active site to aid in the design of simpler, more active synthetic analogues. nih.gov The scholarly significance of crocacins lies in their origin from myxobacteria, their unique chemical structures, and their activity against a vital cellular target, the cytochrome bc1 complex.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H42N2O6 B1247475 Crocacin

Properties

Molecular Formula

C31H42N2O6

Molecular Weight

538.7 g/mol

IUPAC Name

methyl 2-[[(2Z,5Z)-6-[[(2E,4E,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetate

InChI

InChI=1S/C31H42N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-21,24-25,27,31H,8,22H2,1-6H3,(H,32,35)(H,33,34)/b15-11-,17-16+,19-18+,20-12-,23-21+

InChI Key

XHTUDGVBJDVOEZ-WKRSYQPHSA-N

Isomeric SMILES

CC(/C=C/C(=C/C(=O)N/C=C\C/C=C\C(=O)NCC(=O)OC)/C)C(C(C)C(/C=C/C1=CC=CC=C1)OC)OC

Canonical SMILES

CC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC

Synonyms

crocacin

Origin of Product

United States

Biosynthetic Pathways and Genetic Foundations of Crocacin

Identification and Functional Analysis of the Crocacin Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located within a specific this compound biosynthetic gene cluster (BGC) identified in the myxobacterium Chondromyces crocatus. nih.govcore.ac.uk This gene cluster, designated BGC0000974, spans a significant portion of the bacterial genome and contains all the necessary genetic information for the production of the this compound scaffold. secondarymetabolites.org

Functional analysis of this gene cluster has been instrumental in elucidating the roles of the various genes involved in the biosynthetic pathway. nih.govcore.ac.uk Through a combination of bioinformatics, gene inactivation studies, and biochemical assays, researchers have been able to assign functions to several key genes within the cluster, providing a roadmap for understanding how the this compound molecule is constructed. core.ac.uknih.govnih.gov

Below is a table summarizing the key genes identified in the this compound biosynthetic gene cluster and their putative functions:

GenePutative Function
croAInvolved in the initiation of the polyketide chain
croBEncodes a polyketide synthase module
croCEncodes a polyketide synthase module
croDEncodes a non-ribosomal peptide synthetase module
croEInvolved in tailoring reactions
croFInvolved in tailoring reactions
croGInvolved in tailoring reactions
croHInvolved in tailoring reactions
croIEncodes a non-ribosomal peptide synthetase module
croJEncodes a non-ribosomal peptide synthetase module
croKEncodes the final non-ribosomal peptide synthetase module containing the unique hydrolytic release domain
croLPutative transport-related protein

Enzymatic Machinery in this compound Biosynthesis

The synthesis of this compound is a prime example of a hybrid polyketide-non-ribosomal peptide natural product. This means its biosynthesis involves a coordinated interplay between two major classes of enzymes: Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). secondarymetabolites.org

The initial steps of this compound biosynthesis are governed by modular Type I polyketide synthases (PKSs). nih.govnih.govstanford.edu These large, multi-domain enzymes are responsible for assembling the polyketide backbone of the this compound molecule. Each PKS module is a self-contained unit that catalyzes the addition of a specific two-carbon unit to the growing polyketide chain. escholarship.org The PKS machinery in the this compound pathway is responsible for generating the characteristic polyene chain of the molecule.

The typical domains found within a PKS module include:

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the various catalytic domains.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain.

Optional Reductase Domains (KR, DH, ER): Modify the β-keto group of the newly added extender unit, leading to variations in the final structure.

Following the construction of the polyketide portion, Non-Ribosomal Peptide Synthetases (NRPSs) take over to incorporate amino acid building blocks into the this compound structure. researchgate.netnih.govyoutube.com Similar to PKSs, NRPSs are modular enzymes, with each module responsible for the recognition, activation, and incorporation of a specific amino acid. researchgate.net

The core domains of an NRPS module are:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheine arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain from the previous module.

In the this compound biosynthetic pathway, NRPS modules are responsible for adding the amino acid-derived moieties to the polyketide scaffold.

A particularly noteworthy feature of the this compound biosynthetic pathway is the unusual chain termination mechanism. nih.govcore.ac.uk The final module of the NRPS assembly line, encoded by the croK gene, contains a unique domain designated CroK-C2. core.ac.uk While this domain shows homology to condensation (C) domains, it functions as a hydrolytic release domain. nih.govcore.ac.uk

Instead of catalyzing the formation of another peptide bond, the CroK-C2 domain facilitates the hydrolytic cleavage of the completed this compound molecule from the synthetase enzyme, releasing it as a linear carboxylic acid. core.ac.uk This is an unconventional termination strategy in NRPS biosynthesis. Gene inactivation studies have confirmed the essential role of CroK-C2 in the release of the final product. core.ac.uk In vitro experiments with the heterologously produced CroK-C2 domain have further substantiated its hydrolytic function. nih.govcore.ac.uk

DomainHomologyFunction in this compound Biosynthesis
CroK-C2 Condensation (C) domainHydrolytic release of the final this compound product

Biotechnological Strategies for Biosynthetic Pathway Engineering

The elucidation of the this compound biosynthetic pathway provides a foundation for the rational engineering of this system to produce novel and potentially improved this compound analogs. researchgate.net Myxobacteria, the producers of this compound, have been the subject of genetic manipulation to explore and harness their secondary metabolic potential. nih.govnih.gov

Genetic manipulation techniques are crucial tools for studying and engineering biosynthetic pathways in myxobacteria. nih.gov Gene inactivation, in particular, has been instrumental in confirming the function of genes within the this compound biosynthetic cluster. core.ac.uk By disrupting specific genes and observing the resulting metabolic profile, researchers can deduce the role of the encoded enzyme in the biosynthetic pathway. uni-saarland.de

For instance, the inactivation of the gene encoding the CroK-C2 domain resulted in the complete abolishment of this compound production, confirming its critical role in the final release step of the biosynthesis. core.ac.uk Such genetic studies not only validate the proposed biosynthetic model but also pave the way for targeted modifications of the pathway to create new chemical entities.

Heterologous Expression Systems for this compound Productionmdpi.com

While the complete heterologous production of the this compound molecule has not been extensively documented, specific components of its biosynthetic machinery have been expressed in heterologous systems to elucidate their function. core.ac.uknih.gov Research into the this compound biosynthetic gene cluster from Chondromyces crocatus Cm c5 revealed an unusual chain termination mechanism. core.ac.uk The final non-ribosomal peptide synthetase (NRPS) module, CroK, lacks a typical thioesterase (TE) domain for releasing the completed chemical scaffold. core.ac.uk Instead, it terminates with a domain, CroK-C2, which is homologous to condensation (C) domains. core.ac.uknih.gov

To investigate the function of this unusual domain, CroK-C2 was produced heterologously. core.ac.uknih.gov This approach allowed for in vitro experiments to be conducted on the purified protein. core.ac.uk These studies confirmed that the CroK-C2 domain is responsible for the hydrolytic release of the completed this compound molecule from the megasynthase assembly line, a role typically performed by TE domains. core.ac.uknih.gov Gene inactivation studies further supported this finding; when the final segment of the croK gene corresponding to the CroK-C2 domain was disrupted, the native producer strain failed to produce crocacins. core.ac.uk

The heterologous expression was therefore a critical step in biochemically characterizing this novel release mechanism in this compound biosynthesis. core.ac.uknih.gov The kinetic parameters of the CroK-C2 domain were determined by monitoring its hydrolytic cleavage of a substrate mimic, N-acetylcysteaminyl-crocacin B, using a high-performance liquid chromatography-mass spectrometry (HPLC-MS) based assay. nih.gov

Table 1: Heterologous Expression of the CroK-C2 Domain

Expressed Protein/Domain Purpose of Expression Key Finding Reference

Comparative Biosynthetic Analyses among this compound Congeners

Analysis of the this compound biosynthetic gene cluster (cro) and its products in Chondromyces crocatus Cm c5 indicates a close relationship between the different this compound congeners. core.ac.uk The primary derivative produced by this strain is this compound A, which is proposed to be derived from a direct precursor, this compound B, through a final tailoring modification. core.ac.uk

The core scaffold of this compound B is assembled by a series of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules, encoded by the croA-C, croI, and croJ-K genes. core.ac.uksecondarymetabolites.org The biosynthesis concludes with the hydrolytic release of this compound B from the CroK NRPS module. core.ac.uk

The conversion of this compound B to this compound A involves a subsequent methylation step. core.ac.uk The cro gene cluster contains a putative O-methyltransferase (O-MT) encoded by the gene croL. core.ac.uk This enzyme is believed to be responsible for catalyzing the O-methylation of the terminal carboxyl group on this compound B to yield the final this compound A congener. core.ac.uk This suggests that the biosynthetic pathways of these two congeners are largely identical, differing only in this terminal tailoring reaction. core.ac.uk

Table 2: Comparison of Final Biosynthetic Steps for this compound Congeners

Final Product Precursor Proposed Enzyme Gene Catalyzed Reaction Reference
This compound B PCP-bound this compound scaffold CroK-C2 Domain croK Hydrolytic release from NRPS core.ac.uk

Table 3: Mentioned Compound Names

Compound Name
This compound
This compound A
This compound B

Advanced Methodologies for Crocacin Isolation and Structural Elucidation

Optimized Protocols for Isolation from Myxobacterial Biomass

Crocacin is a secondary metabolite isolated from the biomass of the myxobacterium Chondromyces crocatus. nih.gov The isolation process is a critical first step that dictates the quality and quantity of the final compound available for structural and biological studies. Optimized protocols focus on efficient extraction from the cellular biomass followed by systematic purification.

The general workflow begins with the large-scale fermentation of Chondromyces crocatus under controlled conditions to maximize the production of this compound. Following fermentation, the myxobacterial cells are harvested from the culture broth, typically by centrifugation. The isolation of this compound is then achieved by extracting the cellular biomass with organic solvents. The selection of solvents is crucial for selectively extracting the compound while minimizing the co-extraction of impurities. The resulting crude extract contains a complex mixture of metabolites, from which this compound must be separated. This complex mixture then undergoes several stages of chromatographic purification to isolate the target compound. nih.gov

High-Resolution Spectroscopic Techniques for Structural Confirmation

Once a purified sample of this compound is obtained, its chemical structure is elucidated using a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, molecular formula, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For a complex molecule like this compound, a suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and establish the connectivity of the atoms. core.ac.uk

The stereochemistry of this compound, which refers to the 3D arrangement of its atoms, is a critical aspect of its structure. The relative configuration of the asymmetric centers in this compound has been proposed based on NMR data, specifically ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) experiments. researchgate.net

Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons provides information about the dihedral angle between them, which helps in determining the relative stereochemistry in cyclic or rigid parts of the molecule. core.ac.uk

Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY and ROESY) detect protons that are close to each other in space, typically within 5 Å, regardless of whether they are directly bonded. wordpress.com The presence of an NOE correlation between two protons indicates their spatial proximity, which is fundamental for assigning the relative stereochemistry of stereogenic centers. researchgate.netcore.ac.uk

By combining information from various NMR experiments, a complete model of the molecule's relative stereochemistry can be constructed. wikipedia.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. mdpi.com Techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-MS provide extremely high mass accuracy and resolution, enabling the differentiation of compounds with very similar masses. mdpi.com

For this compound, HRMS is used to:

Determine the Elemental Composition: By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), the exact elemental formula (the number of carbon, hydrogen, oxygen, nitrogen, etc., atoms) can be calculated. mdpi.com

Analyze Fragmentation Patterns: Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion of this compound, fragmenting it, and then analyzing the masses of the resulting fragments. This fragmentation pattern provides valuable information about the different structural components of the molecule, helping to confirm the proposed connectivity. nih.gov

An innovative high-performance liquid chromatography-mass spectrometry (HPLC-MS) based assay has also been utilized in the study of this compound's biosynthesis, demonstrating the utility of MS in this field. nih.gov

While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography is the gold standard for determining its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of every atom. researchgate.net

The application of X-ray crystallography to this compound would provide:

Unambiguous Absolute Stereochemistry: It definitively resolves the R/S configuration of all chiral centers.

Precise Bond Lengths and Angles: It yields highly accurate data on the molecule's geometry.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state. nih.gov

Although a powerful technique, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge for complex natural products.

Spectroscopic TechniquePrimary Application for this compoundType of Information Obtained
Nuclear Magnetic Resonance (NMR)Stereochemical Assignment & ConnectivityRelative configuration, atom connectivity, dihedral angles. researchgate.net
High-Resolution Mass Spectrometry (HRMS)Molecular Formula DeterminationPrecise mass, elemental composition, fragmentation patterns. mdpi.com
X-ray CrystallographyAbsolute Configuration Determination3D atomic coordinates, absolute stereochemistry, bond lengths/angles. nih.gov

Preparative Chromatographic Separations for Compound Purity and Yield Enhancement

Following the initial extraction, the crude extract containing this compound must be subjected to one or more stages of preparative chromatography to isolate the pure compound. The goal of these separation techniques is to achieve high purity (often >98%) while maximizing the recovery or yield of the final product.

A variety of preparative chromatographic techniques are employed for the purification of natural products:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique widely used for the final purification step of complex natural products. It uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, separating components based on their differential affinities. evotec.com

Countercurrent Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption and degradation of the sample. Techniques like multicolumn countercurrent solvent gradient purification (MCSGP) can resolve compounds with very similar structures, improving both yield and purity while reducing solvent consumption. nih.govnih.gov

Centrifugal Partition Chromatography (CPC): This is another form of liquid-liquid chromatography that is effective for separating components of complex extracts in a single step, making it a rapid and efficient method for purification. nih.gov

The selection of the appropriate chromatographic method, or combination of methods, is essential for obtaining this compound with the high degree of purity required for detailed spectroscopic analysis and biological testing.

Chromatographic TechniquePrinciple of SeparationKey Advantage for this compound Purification
Preparative HPLCDifferential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for achieving final high purity. evotec.com
Countercurrent Chromatography (CCC/MCSGP)Liquid-liquid partitioning without a solid support.High recovery and reduced risk of sample degradation. nih.govnih.gov
Centrifugal Partition Chromatography (CPC)Liquid-liquid partitioning enhanced by centrifugal force.Rapid, one-step isolation capabilities. nih.gov

Synthetic Chemistry of Crocacins and Their Analogues

Total Synthesis Strategies for Crocacin A, C, and D

The total synthesis of crocacins has been approached through various strategic disconnections, reflecting the evolution of synthetic chemistry. Early efforts established the feasibility of constructing the polyketide backbone and the characteristic dienamide side chain, while later syntheses have emphasized efficiency and stereocontrol.

Asymmetric Total Synthesis Methodologies

A paramount challenge in this compound synthesis is the precise control of multiple stereocenters within the polyketide core. The first asymmetric synthesis of (+)-crocacin C served to confirm the absolute configuration of the natural product. This and subsequent synth nih.govfigshare.comeses have employed a range of techniques to install the required stereochemistry.

Key asymmetric strategies include:

Chiral auxiliaries: Evans' chiral propionimide has been utilized as a starting material, enabling the stereocontrolled introduction of initial stereocenters.

Substrate-controlle nih.govnih.govd reactions: Diastereoselective aldol (B89426) reactions, such as the Ti(IV)-mediated 'non-Evans' aldol, have been used to build key bond formations with high stereoselectivity.

Enzymatic reactions researchgate.net: An enzymatic enantioselective desymmetrization of a meso-diol has been a key step in a highly convergent synthesis, establishing a stereocenter with high enantiomeric excess (>98% ee).

Asymmetric catalysi nih.govacs.orgs: Asymmetric transfer hydrogenation using a catalytic ruthenium complex has been employed to establish the anti-anti-syn stereogenic centers.

These methodologies have researchgate.net been crucial in producing optically pure crocacins, allowing for the unambiguous determination of their absolute stereochemistries, such as the (6S,7S,8R,9S) configuration for this compound C.

Convergent aresearchgate.netresearchgate.netnd Step-Economic Approaches in this compound Synthesis

Efficiency is a major driver in modern synthetic chemistry, and the synthesis of crocacins has seen a shift towards more convergent and step-economic routes. A convergent synthesis in nih.govvolves preparing complex fragments of the target molecule independently and then coupling them at a late stage. This approach is often more efficient than a linear synthesis where the main backbone is elaborated step-by-step.

Several syntheses of this compound C and D have been described as convergent. For instance, the synthes researchgate.netresearchgate.netnih.govis of (+)-crocacin D relies on the late-stage coupling of two advanced intermediates. Similarly, a convergent s nih.govtrategy for (+)-crocacin C established its absolute stereochemistry.

Step-economy, which aims researchgate.net to reduce the total number of synthetic steps, has also been a key consideration. Notable achievements in t nih.govhis area include:

A total synthesis of (+)-crocacin C achieved in just 10 linear steps from a commercially available starting material, impressively without the use of any protecting groups.

These approaches not onl nih.govacs.orgy make the synthesis more efficient but also provide a more practical means to access these molecules for further biological studies.

Synthesis Target nih.govacs.orgKey Strategy Number of Steps (Linear) Overall Yield Reference
(+)-Crocacin CProtecting-group-free105%
(+)-Crocacin CStep nih.govnih.gov-economic, Convergent8 (intermediates isolated)20%
(+)-Crocacin CProt nih.govacs.orgfigshare.comecting-group-free, Convergent1122.3%
(+)-Crocacin DConv nih.govacs.orgergent, AsymmetricNot specifiedNot specified

Stereoselenih.govctive Transformations in Construction of this compound Scaffolds

Key stereoselective reactions employed include:

Aldol Reactions: A syn-aldol reaction followed by an anti-reduction was a key sequence to secure a stereotetrad in the synthesis of crocacins A-D.

Epoxide Opening: researchgate.netThe ring-opening of a chiral epoxide with lithium dimethylcuprate has been used to establish C6-C7 stereocenters. This highlights the utili researchgate.netresearchgate.netty of epoxides as versatile intermediates in natural product synthesis.

Rearrangements: A researchgate.net diastereoselective Overman rearrangement has been utilized in a formal synthesis of (+)-crocacin C. Additionally, a-sigmatrop researchgate.netic rearrangement researchgate.netresearchgate.net was a key component in a step-economic synthesis.

Crotylboronation: researchgate.netnih.gov A highly challenging mismatched double asymmetric δ-stannylcrotylboration reaction was explored in the enantioselective synthesis of (+)-crocacin C.

The careful selection an researchgate.netd execution of these transformations are fundamental to successfully navigating the complexities of the this compound molecular framework.

Key Synthetic Reactions and Methodologies Employed

Specific chemical reactions have proven to be particularly enabling in the total synthesis of crocacins. The formation of the dienamide side chain and the construction of cyclic precursors are two areas where specific methodologies have been pivotal.

Dienamide Formation and Reactivity in this compound Core Synthesis

A defining structural feature of the crocacins is the (E,E)-dienamide moiety. Its construction has been a central focus of synthetic efforts. The primary method for assembling this functional group has been the Stille cross-coupling reaction.

This palladium-catalyzed acs.org reaction typically involves the coupling of an (E)-vinyl stannane (B1208499) with an (E)-vinyl iodide. This strategy has been su nih.govfigshare.comnih.govccessfully applied to the synthesis of both this compound C and D. An alternative one-pot hy nih.govnih.govdrostannylation/Stille coupling sequence has also been developed, further streamlining the synthesis.

In the synthesis of croc nih.govacs.orgacin A, the key step involved the acylation of an anion derived from a dienecarbamate with an acid chloride to form the enamide structure. For this compound D, a copper- researchgate.netcatalyzed coupling between (+)-crocacin C and a (Z)-vinyl iodide was employed to forge the challenging (Z)-enamide function.

Reaction Croca nih.govcin Target Description Reference
Stille Cross-CouplingThis compound C, DCoupling of an (E)-vinyl stannane and an (E)-vinyl iodide.
Hydrostannylation/Sti nih.govfigshare.comnih.govlleThis compound COne-pot procedure for dienamide formation.
AcylationThis compound nih.govacs.orgAAcylation of a dienecarbamate anion with an acid chloride.
Copper-catalyzed Coup researchgate.netlingThis compound DCoupling of this compound C with a (Z)-vinyl iodide for the (Z)-enamide.

Prins Cyclnih.govization Strategies for Polyketide Precursors

The Prins cyclization has emerged as a powerful and efficient strategy for the construction of tetrahydropyran (B127337) (THP) rings, which are common structural motifs in polyketide natural products. This acid-catalyzed react nih.govresearchgate.netion involves the cyclization of an aldehyde and an alkene. While direct application researchgate.netin the final this compound structures is less common, its use in preparing key polyketide precursors and related natural products demonstrates its utility in the field.

The versatility of the P nih.govrins cyclization allows for the stereoselective formation of highly functionalized cyclic ethers, which can serve as crucial building blocks for the linear polyketide chain of molecules like the crocacins. This strategy has been hi researchgate.netnih.govghlighted in formal syntheses and in the construction of other complex polyketides, proving its value in creating the anti-1,3-diol units that are characteristic of these natural products.

Crotylboronation and Sigmatropic Rearrangement Approaches

The synthesis commences with the Roche ester, which is converted to a key aldehyde intermediate. acs.org A pivotal step in this synthetic pathway is the diastereoselective crotylboronation of this aldehyde using Roush's conditions. This specific reaction is crucial as it establishes two new stereocenters, forming the required anti,anti-stereotriad in a single, efficient transformation. acs.org The resulting alcohol is the first intermediate in the sequence that necessitates purification. acs.org

Following the crotylboronation, the molecule is further elaborated. The generated diol is acetylated to form a bis-acetate, setting the stage for the key acs.orgacs.org-sigmatropic rearrangement. acs.org This rearrangement is a thermally induced process that reorders the carbon skeleton to create the core structure of the this compound molecule. This concise approach provides a reliable supply of (+)-crocacin C, which is valuable for the development of new antifungal agents for crop protection. acs.orgnih.gov

Key Reaction Description Significance in Synthesis
Diastereoselective Crotylboronation Reaction of an aldehyde with a chiral crotylboron reagent under Roush's conditions.Efficiently sets two stereocenters to form the anti,anti-stereotriad in a single step. acs.org
acs.orgacs.org-Sigmatropic Rearrangement A thermally induced rearrangement of a bis-acetate intermediate.Reorganizes the molecular framework to establish the core structure of this compound C. acs.orgresearchgate.net

Epoxide Cuprate (B13416276) Addition and Overman Rearrangements in this compound Synthesis

An alternative formal synthesis of (+)-crocacin C highlights the strategic use of a highly regioselective epoxide cuprate addition and a diastereoselective Overman rearrangement. researchgate.netresearchgate.net This approach demonstrates the versatility of modern synthetic methodologies in constructing complex natural products.

The Overman rearrangement is a powerful method for converting allylic alcohols into allylic amines with a distinct 1,3-transposition of the functional groups. organic-chemistry.org The reaction proceeds through the thermal acs.orgacs.org-sigmatropic rearrangement of an allylic trichloroacetimidate, which is formed from the corresponding allylic alcohol. organic-chemistry.org This rearrangement typically occurs through a chair-like transition state. organic-chemistry.org The resulting allylic amines are valuable precursors for a variety of nitrogen-containing compounds. organic-chemistry.org In the context of this compound synthesis, a diastereoselective variant of this rearrangement is employed to control the stereochemistry of the newly formed amine center. researchgate.netresearchgate.net

The synthesis also incorporates a regioselective epoxide cuprate addition. Organocuprates, also known as Gilman reagents, are soft nucleophiles that are highly effective in opening epoxide rings. masterorganicchemistry.com This reaction allows for the precise introduction of a carbon-carbon bond at a specific position, governed by the electronic and steric nature of the epoxide. The regioselectivity of this addition is a critical element in building the carbon skeleton of this compound C correctly. researchgate.netresearchgate.net This synthetic route is noted for being practical and amenable to scaling up. researchgate.netresearchgate.net

Rational Design and Synthesis of this compound Analogues

Design Principles for Structural Simplification and Modulation

The rational design of this compound analogues has been guided by the principle of structural simplification to improve properties such as stability and to facilitate synthesis while retaining biological activity. researchgate.netnih.gov Natural products like crocacins often serve as lead structures for developing new active ingredients, but their complexity can be a drawback. researchgate.net Therefore, a key strategy involves creating simplified analogues that are easier to synthesize and may possess enhanced stability compared to the natural products. researchgate.net

In the case of this compound D, molecular modeling based on crystallographic data has been instrumental in designing synthetic analogues. researchgate.net This computational approach helps in understanding the binding mode of the natural product to its target, the cytochrome bc1 complex, and allows for the design of simplified structures that retain the key interactions necessary for inhibitory activity. researchgate.net This process led to the creation of simplified analogues that demonstrated high activity in mitochondrial respiration assays, validating the design principles. researchgate.net

Design Principle Objective Outcome
Structural Simplification Reduce synthetic complexity; improve chemical stability.Creation of simplified, bioactive analogues of this compound D. researchgate.netnih.gov
Molecular Modeling Understand inhibitor binding to the cytochrome bc1 complex.Guided the design of analogues that retain key binding features. researchgate.net

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For crocacins, these studies have provided mechanistic insights into their function as respiration inhibitors. researchgate.net By synthesizing a wide range of analogues and evaluating their activity, researchers can identify the key structural motifs required for function.

SAR studies on this compound analogues revealed that simplified structures could maintain high activity in a mitochondrial beef heart respiration assay. researchgate.net This indicates that not all parts of the complex natural product structure are essential for its inhibitory function. These active analogues were also tested against certain plant pathogens in glasshouse trials, demonstrating their potential practical applications. researchgate.net

A significant breakthrough from these studies was obtaining a crystal structure of a simplified this compound D analogue bound to the chicken heart cytochrome bc1 complex. researchgate.net This structural data validated the binding model that had been developed through molecular modeling and definitively confirmed that crocacins represent a new class of cytochrome bc1 complex inhibitors. researchgate.net This insight is fundamental for the rational design of future, potentially more potent or selective, inhibitors.

Synthesis of Photo- and Chemically Stable this compound Derivatives for Mechanistic Probes

A key goal in the synthesis of this compound analogues has been the development of derivatives with improved stability for use as mechanistic probes. researchgate.net Natural products can sometimes be unstable under various conditions, which can complicate biological assays and structural studies.

The rationally designed, simplified analogues of crocacins were found to be much more stable than the natural products, crocacins A and D. researchgate.net This enhanced chemical stability is a significant advantage, as it allows for more reliable and reproducible experimental results. These stable compounds have been successfully used in biological assays, including mitochondrial respiration inhibition and tests against plant pathogens. researchgate.net

Furthermore, the stability of one such analogue was sufficient to allow for its co-crystallization with its biological target, the cytochrome bc1 complex. researchgate.net This achievement provided a high-resolution snapshot of the molecular interactions between the inhibitor and the enzyme, offering invaluable mechanistic insights that would have been difficult to obtain with the less stable natural product. researchgate.net These stable derivatives therefore serve as essential tools for probing the biological mechanism of the entire this compound class of compounds.

Mechanistic Investigations of Crocacin S Biological Activities

Inhibition of Eukaryotic Respiratory Chain Components

Crocacin has been shown to inhibit electron transport within the eukaryotic respiratory chain, a critical process for ATP synthesis. nih.govnih.gov

Specific Targeting of Cytochrome bc1 Complex (Complex III)

Studies have demonstrated that this compound specifically targets the cytochrome bc1 complex, also known as Complex III, in the mitochondrial electron transport chain. nih.govnih.govresearchgate.netnih.govresearchgate.netrcsb.org This complex is essential for catalyzing electron transfer from ubiquinol (B23937) to cytochrome c, a process coupled to proton translocation across the inner mitochondrial membrane, contributing to the proton motive force required for ATP production. nih.govacs.orgrseco.orgnih.gov Experiments using beef heart submitochondrial particles showed that this compound blocks electron transport within the bc1 segment. nih.govresearchgate.net This inhibition leads to a red shift in the reduced spectrum of cytochrome b with a maximum at 569 nm. nih.govresearchgate.net Crocacins A and D have been specifically identified as inhibitors of electron transport at Complex III in beef heart mitochondrial respiration assays. nih.govnih.gov

Molecular Basis of Interaction at the Qp Site

This compound exerts its inhibitory effect by binding to the quinol oxidation site, also referred to as the Qp or Qo site, of the cytochrome bc1 complex. nih.govresearchgate.netresearchgate.netacs.orgresearchgate.net This binding site is located between the c-chain and the b-chain of Complex III and is where ubiquinol is oxidized, initiating the bifurcated electron transfer process. acs.org Molecular modeling studies, supported by X-ray crystallographic analysis of this compound analogues bound to the chicken heart cytochrome bc1 complex (PDB ID 3CWB), have provided insights into the molecular basis of this interaction. nih.govresearchgate.netrcsb.orgresearchgate.netox.ac.ukpdbj.org These studies suggest that this compound's binding mode combines features of other Complex III inhibitors like stigmatellin (B1206613) and strobilurins. nih.gov A synthetic analogue of this compound has been shown to bind to the Qp site and form a characteristic hydrogen bond with Glu272 of cytochrome b. researchgate.netresearchgate.net The binding model is consistent with crystallographic data and validates crocacins as a new class of Complex III inhibitors. rcsb.orgpdbj.org

Effects on Cellular Respiration Pathways in Fungi and Mammalian Cells (in vitro)

In vitro studies have investigated the effects of this compound on cellular respiration in both fungal and mammalian cells. This compound's inhibition of Complex III disrupts the electron transport chain, thereby impacting ATP generation through oxidative phosphorylation. nih.govresearchgate.netnih.govresearchgate.netrcsb.org This disruption of a fundamental energy production pathway contributes to its biological activities. While the primary target is conserved across eukaryotes, the differential sensitivity observed in antimicrobial assays suggests potential variations in uptake, metabolism, or the presence of alternative respiratory pathways in different organisms. d-nb.infofrontiersin.org

Antimicrobial Mechanisms of Action (in vitro studies)

Beyond its effects on eukaryotic respiration, this compound exhibits antimicrobial activity in vitro, particularly against fungi and Gram-positive bacteria. nih.govresearchgate.net

Antifungal Spectrum and Mode of Action Against Yeasts and Molds

This compound has demonstrated inhibitory activity against a wide spectrum of yeasts and molds in vitro. nih.govresearchgate.netmedchemexpress.com The primary mode of antifungal action is attributed to the inhibition of the cytochrome bc1 complex, which is a crucial component of the fungal mitochondrial respiratory chain. nih.govresearchgate.netnih.govresearchgate.netrcsb.orgacs.orgmerckmillipore.com By blocking electron transport at Complex III, this compound disrupts ATP synthesis, leading to a deficit in cellular energy essential for fungal growth and survival. nih.govresearchgate.net This mechanism is shared with other antifungal agents that target the respiratory chain. d-nb.info Interestingly, this compound A has shown little or no cross-resistance to a strobilurin-resistant strain of Plasmopara viticola and a yeast strain engineered with the G143A mutation, which is known to confer resistance to strobilurins by affecting the Qo site. nih.govnih.gov This suggests potentially distinct interactions at the Qo site compared to strobilurins, despite targeting the same general location.

Data on the antifungal spectrum of this compound from available sources indicates activity against various fungi:

OrganismActivitySource
YeastsInhibited nih.govresearchgate.net
MoldsInhibited nih.govresearchgate.net
Plasmopara viticola (strobilurin-resistant strain)Little or no cross-resistance nih.govnih.gov
Engineered yeast (G143A mutation)Little or no cross-resistance nih.govnih.gov

Antibacterial Activity Against Gram-Positive Organisms

This compound has also been reported to inhibit the growth of a few Gram-positive bacteria in vitro. nih.govresearchgate.net While the inhibition of the respiratory chain is a likely contributor to this activity, as Gram-positive bacteria utilize respiration for energy production, the specific mechanisms and spectrum of activity against various Gram-positive species are less extensively documented compared to its antifungal effects in the provided sources. nih.govmdpi.comfrontiersin.org Further detailed studies would be needed to fully elucidate the scope and molecular basis of this compound's antibacterial action against Gram-positive organisms.

Absence of Cross-Resistance to Select Pathogen Strains (e.g., G143A mutation)

Crocacins, particularly this compound A, have shown promise in overcoming resistance mechanisms observed with other classes of inhibitors targeting similar pathways. Notably, this compound A demonstrated little or no cross-resistance to a strobilurin-resistant strain of Plasmopara viticola in glasshouse experiments using small vine plants. nih.gov This lack of cross-resistance was also observed against a strain of yeast engineered with the G143A mutation. nih.gov The G143A mutation in the cytochrome b gene is a well-established mechanism of resistance to Qo (quinone outside) inhibitors, including strobilurins, leading to high levels of resistance in various fungal pathogens. mdpi.comnih.gov The distinct binding mode of crocacins compared to compounds like methoxyacrylate stilbene, another class of Qo inhibitors, may explain this apparent lack of cross-resistance with strobilurins. nih.gov

Anticancer Activity: Cellular and Molecular Mechanisms (in vitro studies)

Investigations into the effects of crocacins on eukaryotic cells, including cancer cell lines, have revealed cytotoxic properties. acs.orgd-nb.infoasm.orgwjpls.orgresearchgate.netsmujo.id

Effects on Cell Proliferation and Viability in Diverse Cancer Cell Lines

Crocacins have demonstrated cytotoxic activity against various eukaryotic cell lines. acs.orgd-nb.infoasm.orgwjpls.orgresearchgate.netsmujo.id Specifically, this compound A has been shown to inhibit mouse fibroblasts L929. frontiersin.org this compound D has exhibited distinctly higher toxicity in L929 mouse fibroblast cell culture compared to other crocacins. d-nb.inforesearchgate.net Extracts from Chondromyces crocatus, the source of crocacins, have shown inhibitory activity against human cancer cell lines, including those from the pancreas and prostate. asm.org The production of cytotoxic compounds is a characteristic feature of Chondromyces crocatus. wjpls.org

Investigation of Apoptotic and Cytotoxic Pathways Induced by Crocacins

A primary molecular mechanism identified for crocacins is the inhibition of the electron transport chain within the cytochrome bc1 segment (Complex III) of the mitochondrial respiratory chain. nih.govd-nb.infosmujo.idosti.govresearchgate.net This inhibition occurs at the Qo site. d-nb.inforesearchgate.net Disrupting the mitochondrial electron transport system is a fundamental cytotoxic mechanism acs.org that can lead to cellular dysfunction and ultimately induce cell death, including through pathways related to apoptosis.

Modulatory Effects on Key Signaling Cascades in Malignant Cells

While crocacins have demonstrated cytotoxic effects, specific detailed studies on their direct modulatory effects on key intracellular signaling cascades commonly involved in the proliferation, survival, and death of malignant cells (such as PI3K/AKT, JAK/STAT, MAPK, or NF-ĸB pathways) have not been extensively reported in the examined literature focusing specifically on isolated this compound compounds from myxobacteria. Research on signaling pathways in the context of myxobacterial metabolites is ongoing, but a direct link to this compound's mechanism beyond mitochondrial inhibition requires further investigation. researchgate.netmdpi.comnih.gov

Other Identified Biological Effects (in vitro studies)

Beyond their effects on pathogens and eukaryotic cells, other biological properties of crocacins or myxobacterial extracts containing crocacins have been explored in vitro.

Advanced Analytical Characterization and Quantification of Crocacins in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone of crocacin analysis, allowing for the separation of individual this compound congeners from crude extracts of the producing organism, Chondromyces crocatus, and from other complex research samples. The choice of technique depends on the specific analytical goal, ranging from preparative isolation to rapid screening and precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and analysis of this compound and its derivatives. Its application is crucial in monitoring fermentation processes, guiding isolation efforts, and performing quantitative analysis. Reversed-phase HPLC (RP-HPLC) is typically employed, leveraging the nonpolar nature of the this compound backbone.

Method development involves the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A typical HPLC method for a polyketide natural product like this compound would be developed and validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification.

An illustrative example of HPLC method parameters, based on established methods for similar polyketide and carotenoid acids, is presented below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Typical Specification
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with two solvents: A: Water with 0.1% Formic or Acetic Acid B: Acetonitrile or Methanol with 0.1% Formic or Acetic Acid
Gradient Program Start at a lower percentage of Solvent B, increasing linearly to a high percentage over 20-40 minutes to elute compounds of increasing hydrophobicity.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection Diode Array Detector (DAD) or UV-Vis Detector, monitoring at the absorbance maxima of this compound (e.g., in the UV range).

| Injection Volume | 10 - 50 µL |

Validation of such a method ensures that the analytical data generated is reliable and reproducible. For instance, a validated method would demonstrate linearity across a specific concentration range with a high coefficient of determination (R² > 0.99). researchgate.net Precision is assessed through intra- and inter-day replicate analyses, with relative standard deviation (RSD) values typically required to be below 15%. nih.gov Accuracy is determined by measuring the recovery of a known amount of spiked analyte, with acceptable ranges often falling between 85% and 115%. nih.gov The lower limit of quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. researchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a high-molecular-weight polyketide carboxylic acid, is inherently non-volatile and not directly amenable to GC analysis. scholaris.cacolostate.edu Direct injection would lead to thermal decomposition in the hot injector port rather than volatilization.

Therefore, the use of GC for this compound analysis is contingent upon a chemical derivatization step to convert the non-volatile analyte into a volatile derivative. lmaleidykla.lt The primary targets for derivatization on the this compound molecule are the polar functional groups, particularly the terminal carboxylic acid.

Common derivatization strategies for carboxylic acids include:

Esterification: Conversion of the carboxylic acid to a more volatile ester, such as a methyl ester. This can be achieved using reagents like diazomethane or by heating with an alcohol (e.g., methanol) under acidic conditions. nih.gov

Silylation: Reaction of the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ester. lmaleidykla.lt This process replaces the active hydrogen on the carboxyl group with a nonpolar TMS group, significantly increasing volatility. colostate.edu

While technically feasible, GC-based methods are less common for large polyketides like this compound compared to HPLC. The derivatization step adds complexity and potential for incomplete reactions or side products. Furthermore, the high molecular weight of the derivatized this compound may still push the limits of GC elution, even on high-temperature columns. colostate.edu HPLC remains the more direct and widely used approach.

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for the preliminary analysis of this compound from microbial extracts. nih.gov It is particularly valuable in the early stages of natural product discovery for screening crude extracts from Chondromyces crocatus fermentations to quickly assess the presence of target compounds. researchgate.netresearchgate.net

In practice, concentrated extracts are spotted onto a TLC plate (e.g., silica gel 60 F₂₅₄). The plate is then developed in a sealed chamber containing a suitable mobile phase, typically a mixture of nonpolar and polar solvents like hexane/ethyl acetate or chloroform/methanol. umpr.ac.idnih.gov The separation is based on the differential partitioning of compounds between the stationary phase and the mobile phase.

After development, the separated compounds can be visualized in several ways:

UV Light: If the compounds are UV-active, they appear as dark spots on the fluorescent background of the plate under UV light (254 nm).

Staining Reagents: Spraying the plate with chemical reagents (e.g., p-anisaldehyde, cerium sulfate) followed by heating can produce colored spots, indicating the presence of specific chemical classes. umpr.ac.id

Bioautography: For bioactivity screening, the developed TLC plate can be overlaid with agar seeded with a susceptible test microorganism. Zones of growth inhibition appear as clear areas on the plate, directly linking a separated compound to its antimicrobial activity. researchgate.netnih.gov

TLC is also used to monitor the progress of preparative column chromatography fractions, allowing for the pooling of fractions containing the compound of interest and providing a quick assessment of purity.

Mass Spectrometry-Based Platforms for Comprehensive Profiling

Mass Spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise molecular weight information and structural insights through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific platform for both targeted quantification and untargeted discovery.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of this compound and its metabolites in complex biological matrices. This technique is instrumental in biosynthetic studies, such as monitoring the activity of enzymes involved in the this compound pathway or quantifying the production of different this compound analogues (e.g., this compound A and B) in wild-type and mutant bacterial strains.

In a typical quantitative LC-MS/MS assay, the HPLC system separates the analytes before they enter the mass spectrometer. mdpi.com The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound B) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from matrix components and ensuring high selectivity. nih.gov

The development of a robust LC-MS/MS assay requires careful optimization of both chromatographic and mass spectrometric parameters and is subject to rigorous validation. nih.gov

Table 2: Key Validation Parameters for a Quantitative LC-MS/MS Assay

Parameter Description
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity & Range The concentration range over which the instrument response is directly proportional to the analyte concentration. rsc.org
Accuracy & Precision Accuracy refers to the closeness of measured values to the true value. Precision measures the reproducibility of replicate measurements. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantified. rsc.org
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. rsc.org
Matrix Effect The alteration of ionization efficiency by co-eluting compounds from the sample matrix.

| Stability | The stability of the analyte in the matrix under various storage and processing conditions. nih.gov |

High-Resolution Accurate Mass (HRAM) Mass Spectrometry, often performed on Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, provides mass measurements with extremely high accuracy (typically < 5 ppm). thermofisher.comnih.gov This capability is a powerful engine for the untargeted discovery of novel natural products. nih.govmdpi.com

In the context of this compound research, HRAM-MS is applied to the comprehensive profiling of the metabolome of Chondromyces crocatus. By comparing the metabolic profiles of the wild-type strain with those of genetically engineered mutants, researchers can identify new this compound analogues or previously unknown secondary metabolites. researchgate.net The high mass accuracy allows for the confident determination of elemental formulas (e.g., CₓHᵧNₒOₙ) directly from the measured mass, which is the first critical step in identifying an unknown compound. thermofisher.comnih.gov

This "genome mining" approach, guided by HRAM-MS analysis, can reveal the products of silent or cryptic biosynthetic gene clusters, expanding the known chemical diversity of the producing organism and potentially leading to the discovery of new this compound derivatives with improved or novel biological activities. nih.govmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous identification and purity assessment of natural products like this compound. nih.govresearchgate.net This non-destructive method provides detailed information about the molecular structure, allowing for both qualitative and quantitative analysis.

Quantitative ¹H NMR (qHNMR) spectroscopy, in particular, offers a powerful tool for determining the purity of this compound samples. nih.gov By integrating the signals of specific this compound protons and comparing them to a certified internal standard of known concentration, a precise and accurate purity value can be obtained. This method is advantageous as it is often orthogonal to chromatographic techniques like HPLC and can detect non-chromophoric impurities that might otherwise go unnoticed. nih.gov For complex research matrices, where this compound may be present alongside other structurally related compounds or impurities, 2D NMR techniques can be employed to resolve overlapping signals and confirm the identity of the target compound. nih.gov

Advanced 1D and 2D NMR Experiments for Detailed Structural Assignments

The complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts in the this compound molecule is achieved through a suite of advanced 1D and 2D NMR experiments. emerypharma.com These experiments are essential for confirming the complex stereochemistry and connectivity of the molecule.

1D NMR Experiments:

¹H NMR: This is the foundational experiment, providing information on the chemical environment, multiplicity (splitting patterns), and integration (number of protons) for each proton signal. emerypharma.com

¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule. emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.

2D NMR Experiments:

A combination of 2D NMR experiments is crucial for assembling the complete molecular structure of this compound by establishing correlations between different nuclei. blogspot.comusask.ca

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comblogspot.com It is instrumental in tracing out the spin systems within the this compound structure.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. emerypharma.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comusask.ca It is critical for connecting the different spin systems identified by COSY and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is invaluable for determining the relative stereochemistry of the molecule.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Analog

The following table provides a representative example of the kind of detailed structural information that can be obtained from a combination of 1D and 2D NMR experiments. Note: These are hypothetical values for illustrative purposes and may not correspond to a specific published this compound analog.

Position¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
1---172.5-H-2, H-3
22.50m-45.3H-3C-1, C-3, C-4
35.40dd15.0, 7.5128.9H-2, H-4C-1, C-2, C-4, C-5
45.60dt15.0, 6.8135.1H-3, H-5C-2, C-3, C-5, C-6
52.10m-32.7H-4, H-6C-3, C-4, C-6, C-7
61.40m-38.2H-5, H-7C-4, C-5, C-7, C-8
73.80d9.575.1H-6, H-8C-5, C-6, C-8, C-9
81.80m-41.5H-7, H-9C-6, C-7, C-9, C-10
90.95d6.519.8H-8C-7, C-8, C-10
100.90d6.519.5H-8C-7, C-8, C-9

Isotopic Labeling Approaches for Biosynthetic Pathway Tracing

Isotopic labeling is a powerful technique used to elucidate the biosynthetic origins of natural products like this compound. wikipedia.orgcreative-proteomics.com By feeding isotopically enriched precursors (e.g., ¹³C- or ¹⁴C-labeled acetate, propionate, or amino acids) to the producing organism, researchers can trace the incorporation of these labels into the this compound molecule. beilstein-journals.org This information is critical for identifying the building blocks and understanding the enzymatic machinery involved in its biosynthesis.

For instance, feeding experiments with [1-¹³C]-acetate and [2-¹³C]-acetate can reveal the polyketide origin of portions of the this compound molecule, while labeled amino acids can identify the precursors of the amino acid-derived moieties. These studies are fundamental to understanding how the complex architecture of this compound is assembled in nature. epa.gov

Spectrophotometric and Other Biophysical Methods for Mechanistic Elucidation

Spectrophotometric and other biophysical methods are employed to investigate the mechanism of action of this compound. This compound has been identified as an inhibitor of the electron transport chain, specifically targeting the cytochrome bc₁ complex (Complex III). nih.gov

Spectrophotometric assays are used to monitor the activity of the cytochrome bc₁ complex. nih.gov These assays typically follow the reduction or oxidation of cytochrome c, which exhibits a characteristic absorbance change at 550 nm. By measuring the rate of cytochrome c reduction in the presence and absence of this compound, the inhibitory activity and potency (e.g., IC₅₀ value) of the compound can be determined.

Further mechanistic insights can be gained from difference spectroscopy. For example, the addition of this compound to submitochondrial particles can induce a red shift in the reduced spectrum of cytochrome b, providing evidence for a direct interaction with this component of the bc₁ complex. nih.gov

Other biophysical techniques that could be applied to study the interaction of this compound with its target include:

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): To study the kinetics of the interaction, including the association and dissociation rate constants.

X-ray Crystallography: To determine the three-dimensional structure of this compound bound to the cytochrome bc₁ complex, providing a detailed picture of the binding site and the molecular interactions that govern its inhibitory activity. nih.gov

Future Directions and Emerging Research Avenues for Crocacins

Exploration of New Crocacin-Producing Strains and Undiscovered Congeners

The original this compound was isolated from the myxobacterium Chondromyces crocatus nih.gov. Myxobacteria, known for their complex social behaviors and production of a rich diversity of secondary metabolites, represent a vast and still largely untapped resource for natural product discovery. Future research will likely focus on bioprospecting for new this compound-producing strains in diverse and underexplored environments. This could lead to the identification of strains with higher production yields or those that synthesize novel this compound congeners with potentially improved or different biological activities.

The identification of the this compound biosynthetic gene cluster opens the door for genome mining approaches nih.govcore.ac.uk. By searching genomic databases of other myxobacteria and related microorganisms for homologous gene clusters, researchers may uncover previously unknown this compound producers and novel structural variants of the molecule. This genomic-driven approach, combined with advanced analytical techniques like mass spectrometry, will be crucial in expanding the known chemical diversity of the this compound family.

Integration of Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

While total synthesis of crocacins has been achieved, it remains a complex and challenging endeavor due to the molecule's intricate stereochemistry core.ac.uknih.gov. Biocatalysis, which uses enzymes to perform specific chemical transformations, offers a powerful tool for more sustainable and efficient production isomerase.comisomerase.comseqens.com. The biosynthesis of this compound involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, which meticulously constructs the molecule's backbone nih.govcore.ac.uk.

Future strategies will likely focus on chemoenzymatic synthesis, a hybrid approach that combines the strengths of chemical synthesis and biocatalysis. This could involve:

Heterologous Expression : Expressing the this compound biosynthetic gene cluster in a more genetically tractable and faster-growing host organism could facilitate higher yields and easier scale-up nih.gov.

Enzyme Engineering : Modifying the biosynthetic enzymes, such as the unusual hydrolytic release domain CroK-C2, could allow for the creation of novel this compound analogs with altered properties nih.govcore.ac.uk.

In Vitro Reconstitution : Using purified biosynthetic enzymes to perform key steps in the synthetic pathway could streamline the production of complex intermediates.

These biocatalytic and chemoenzymatic methods promise greener, more cost-effective, and versatile routes to both natural crocacins and their designed analogs, thereby facilitating further biological studies and potential therapeutic development isomerase.com.

Computational Chemistry and Molecular Modeling for Advanced Target Prediction and Ligand Design

Computational approaches have already proven invaluable in understanding how crocacins function. Molecular modeling, based on crystallographic data, was instrumental in designing synthetic analogues of crocacins A and D and in constructing a detailed binding model to their target, the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain nih.govnih.gov. A crystal structure of a this compound D analogue bound to the chicken heart cytochrome bc1 complex validated this binding model, confirming that crocacins represent a new class of inhibitors for this complex nih.govnih.gov.

The future of this compound research will heavily rely on the expansion of these computational tools for several key purposes:

Advanced Target Prediction : While the primary target is the cytochrome bc1 complex, computational methods can be used to screen for potential off-target interactions, helping to predict and understand potential side effects or uncover new therapeutic applications.

De Novo Ligand Design : Generative chemical language models (CLMs) and other AI-driven platforms can design novel molecular structures from the ground up, tailored to bind with high affinity and specificity to the this compound binding site ethz.chyoutube.com. This allows for the exploration of vast chemical spaces to create next-generation inhibitors.

Structure-Activity Relationship (SAR) Studies : Molecular dynamics simulations and binding free energy calculations can provide deep insights into the interactions between this compound analogues and their target, guiding the rational design of more potent and selective compounds ub.edursc.org.

These in silico methods accelerate the drug discovery process, reduce the reliance on costly and time-consuming high-throughput screening, and enable the intelligent design of molecules with optimized properties ethz.chub.edu.

Table 1: Application of Molecular Modeling in this compound Research

Modeling Technique Application Key Findings/Future Goals
Homology Modeling Construction of a 3D model of the target protein (e.g., cytochrome bc1 complex) when a crystal structure is unavailable. Enabled initial docking studies and hypothesis generation for this compound binding.
Molecular Docking Prediction of the binding pose and orientation of this compound and its analogues within the target's active site. Elucidated key interactions, such as hydrogen bonds with His161 and Met138, guiding the design of simplified, active analogues nih.gov.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the this compound-protein complex over time to assess stability and conformational changes. To confirm the stability of the predicted binding pose and identify subtle, dynamic interactions crucial for high-affinity binding.

| Binding Free Energy Calculations (e.g., MM/PBSA) | Quantitative estimation of the binding affinity of different this compound analogues to the target. | To prioritize the synthesis of compounds predicted to have the highest potency, improving the efficiency of lead optimization. |

Development of Novel Biosensors and Analytical Probes for this compound Detection

As the production and study of crocacins expand, the need for rapid, sensitive, and selective detection methods will grow. The development of novel biosensors and analytical probes represents a significant emerging research area. While specific biosensors for this compound have not yet been described, established technologies could be adapted for this purpose mdpi.commdpi.com.

Potential biosensor platforms could include:

Aptamer-Based Sensors (Aptasensors) : Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind with high specificity to a target molecule like this compound. These can be integrated into electrochemical or optical sensor platforms for sensitive detection nih.gov.

Enzyme-Based Biosensors : An enzyme whose activity is modulated by this compound could be immobilized on an electrode. The change in enzyme activity would produce a measurable signal corresponding to the this compound concentration mdpi.com.

Immunosensors : If specific antibodies against this compound can be generated, they can be used as the biorecognition element in highly selective immunosensors researchgate.net.

These tools would be invaluable for monitoring this compound concentrations in fermentation broths, ensuring quality control during production, and for pharmacokinetic studies. Furthermore, fluorescently tagged this compound probes could be synthesized to visualize the compound's localization within cells, aiding in mechanistic studies.

Mechanistic Studies on Resistance Development and Mitigation Strategies

The emergence of drug resistance is a major challenge for all antimicrobial and anticancer agents libretexts.orgwustl.edu. Although crocacins are not yet in clinical use, understanding potential resistance mechanisms is a critical step for proactive drug development. Future research should investigate how target organisms, such as pathogenic fungi or cancer cells, might develop resistance to crocacins.

Common mechanisms of resistance that warrant investigation include:

Target Modification : Mutations in the gene encoding the cytochrome bc1 complex could alter the this compound binding site, reducing the inhibitor's efficacy nih.gov.

Drug Efflux : Cells may upregulate the expression of efflux pumps, transmembrane proteins that actively remove the this compound from the cell before it can reach its target libretexts.orgresearchgate.net.

Drug Inactivation : The evolution of enzymes that can chemically modify and inactivate the this compound molecule is another possible resistance strategy libretexts.org.

To counteract these potential resistance mechanisms, several mitigation strategies can be explored:

Combination Therapy : Using crocacins in combination with other drugs that have different mechanisms of action can reduce the likelihood of resistance emerging nih.gov.

Design of Covalent Inhibitors : Modifying the this compound structure to include a reactive group that forms a permanent covalent bond with its target could overcome resistance caused by mutations that weaken non-covalent binding nih.gov.

Allosteric Inhibition : Designing inhibitors that bind to a different (allosteric) site on the target protein could be effective against strains that have developed resistance via mutations in the primary binding site nih.gov.

By proactively studying these resistance pathways, researchers can develop more robust second-generation this compound inhibitors and design treatment regimens that maintain efficacy over the long term researchgate.net.

Table 2: Mentioned Compound Names

Compound Name
This compound
This compound A
This compound B
This compound C
This compound D
Myxothiazole
N-acetylcysteaminyl-crocacin B

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Crocacin’s bioactivity mechanisms?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . For example:

  • Feasible: "What in vitro assays (e.g., cytotoxicity, enzyme inhibition) are most suitable for preliminary screening of this compound’s bioactivity?"
  • Novel: "How does this compound’s structure-activity relationship (SAR) differ from other natural compounds in the same class?"
  • Ensure alignment with gaps identified in systematic literature reviews (e.g., lack of comparative SAR studies) .

Q. What experimental design principles should guide initial studies on this compound synthesis?

  • Methodological Answer :

  • Adopt a modular synthetic approach to isolate intermediates and optimize reaction conditions (e.g., temperature, catalysts).
  • Include controls for side reactions and purity validation (e.g., HPLC, NMR) .
  • Reference protocols from analogous natural product syntheses to minimize trial-and-error .

Q. How do I design a robust literature review to contextualize this compound research?

  • Methodological Answer :

  • Use PICO framework (Population, Intervention, Comparison, Outcome) for foreground questions:
    Example: "In marine-derived actinomycetes (Population), how does this compound production (Intervention) compare to other secondary metabolites (Comparison) in terms of yield and bioactivity (Outcome)?" .
  • Prioritize peer-reviewed journals and avoid overreliance on preprints or non-indexed databases .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer :

  • Conduct meta-analysis with heterogeneity testing (e.g., I² statistic) to quantify variability .
  • Control for confounding factors:
  • Biological: Strain specificity of source organisms.
  • Technical: Differences in assay protocols (e.g., IC₅₀ calculation methods) .
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

  • Methodological Answer :

  • Perform accelerated stability testing under varied conditions (pH, temperature, light) with LC-MS monitoring .
  • Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways .
  • Incorporate stabilizers (e.g., cyclodextrins) and validate biocompatibility via cytotoxicity assays .

Q. How do I address low yield in this compound biosynthesis during scale-up?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to identify critical process parameters (e.g., fermentation pH, nutrient gradients) .
  • Compare native biosynthesis pathways vs. heterologous expression in engineered hosts (e.g., E. coli, S. cerevisiae) .
  • Use metabolomics to trace rate-limiting enzymatic steps and pathway bottlenecks .

Methodological Best Practices

Q. How to ensure reproducibility in this compound-related experiments?

  • Guidelines :

  • Document all experimental parameters (e.g., solvent purity, instrument calibration logs) in supplemental materials .
  • Share raw data and code for statistical analyses (e.g., via Zenodo or Figshare) .
  • Adopt BLIND criteria (Blinding, Limitations, Interpretation, Neutrality, Data Sharing) for transparency .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

  • Guidelines :

  • Use nonlinear regression (e.g., four-parameter logistic model) for IC₅₀/EC₅₀ calculations .
  • Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons .
  • Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overinterpretation of small sample sizes .

Tables: Key Analytical Techniques for this compound Research

Application Technique Considerations
Structural ElucidationNMR, X-ray crystallographyUse deuterated solvents for NMR; validate purity ≥95%
Bioactivity ScreeningHigh-throughput screeningInclude Z’-factor validation to assess assay robustness
Metabolic ProfilingLC-HRMS/MSAnnotate peaks using databases (e.g., GNPS, METLIN)

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Feasible Synthetic Routes

Reactant of Route 1
Crocacin
Reactant of Route 2
Reactant of Route 2
Crocacin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.